13,14-dimethoxy-1-azatetracyclo[8.8.0.0^{2,7}.0^{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one
Overview
Description
13,14-dimethoxy-1-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one is a complex organic compound characterized by its unique tetracyclic structure. . Its intricate molecular architecture makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-dimethoxy-1-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one involves multiple steps, typically starting with the formation of the core tetracyclic structureThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
13,14-dimethoxy-1-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds .
Scientific Research Applications
13,14-dimethoxy-1-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one has several scientific research applications:
Chemistry: Used as a model compound to study complex organic reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 13,14-dimethoxy-1-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in inflammation and pain signaling .
Comparison with Similar Compounds
Similar Compounds
- 14-methoxy-5,9-dimethyl-8-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-1,3,5,7,9,11(16),12,14,17-nonaene : Another related compound with variations in the substitution pattern .
5,17-Dimethoxy-11-azatetracyclo[9.7.0.01,14.02,7]octadeca-2,4,6,14-tetraen-4-ol: Shares a similar tetracyclic structure but differs in the position and number of methoxy groups.
Uniqueness
What sets 13,14-dimethoxy-1-azatetracyclo[8.8.0.0{2,7}.0{11,16}]octadeca-2(7),11(16),12,14-tetraen-8-one apart is its specific substitution pattern and the resulting unique chemical and biological properties.
Properties
IUPAC Name |
9,10-dimethoxy-1,2,3,4,6,7,11b,12-octahydroisoquinolino[2,1-a]quinolin-13-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-22-18-9-12-7-8-20-15-6-4-3-5-13(15)17(21)11-16(20)14(12)10-19(18)23-2/h9-10,16H,3-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INEDYLNPEMMYNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC(=O)C4=C(N3CCC2=C1)CCCC4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5114-73-8 | |
Record name | NSC160578 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005114738 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC160578 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=160578 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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